Epacadostat - 1204669-58-8

Epacadostat

Catalog Number: EVT-253534
CAS Number: 1204669-58-8
Molecular Formula: C11H13BrFN7O4S
Molecular Weight: 438.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epacadostat (INCB024360) is a potent and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [, ] It falls outside typical "drug-like" space due to the presence of several unusual functional groups, including a hydroxyamidine, furazan, bromide, and sulfamide. [] IDO1 is a heme-containing enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism. [] This pathway leads to the degradation of tryptophan and the production of kynurenine, a metabolite that contributes to immune suppression within the tumor microenvironment. [, ]

Future Directions

Despite the challenges encountered in clinical trials, IDO1 remains an attractive target for cancer immunotherapy. [] Future research directions for Epacadostat and other IDO1 inhibitors include:

  • Understanding mechanisms of resistance: Investigating the mechanisms underlying the limited efficacy of Epacadostat in some clinical trials, including the potential role of the IDO1 apo-form, is essential for developing more effective therapeutic strategies. [, , ]
  • Combination therapies: Exploring the combination of Epacadostat with other immunotherapies or targeted therapies, such as purinergic receptor antagonists, may enhance antitumor immune responses and overcome resistance mechanisms. []
  • Biomarker development: Identifying biomarkers that predict response to Epacadostat therapy would enable personalized treatment strategies and improve patient outcomes. [, ]

Indoleamine 2,3-dioxygenase 1 (IDO1)

  • Compound Description: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism []. It is overexpressed in many solid malignancies and can promote tumor escape from host immunosurveillance []. IDO1 is also chronically activated in many cancer patients, and its expression and activity correlate with a poor prognosis [].
  • Relevance: Epacadostat is a potent and selective inhibitor of IDO1 []. The aim of inhibiting IDO1 with Epacadostat is to enhance anti-tumor efficacy and improve treatment outcomes for various cancers [, ].

Tryptophan (Trp)

  • Compound Description: Tryptophan is an essential amino acid and the substrate for both IDO1 and TDO []. It is required for T cell activity, and its depletion by IDO1 contributes to tumor immunosuppression [].
  • Relevance: Epacadostat, by inhibiting IDO1, aims to prevent the degradation of tryptophan, thereby restoring antitumoral T cell immunity [].

N’-formylkynurenine (NFK)

  • Compound Description: N’-formylkynurenine (NFK) is the direct product of tryptophan degradation by both IDO1 and TDO [].
  • Relevance: Epacadostat, through inhibiting IDO1, aims to decrease the production of NFK from tryptophan [].

L-kynurenine (Kyn)

  • Compound Description: L-kynurenine (Kyn) is a metabolite produced in the kynurenine pathway of tryptophan catabolism []. Elevated Kyn levels induce immune tolerance by suppressing effector T-cell and natural killer cell functions [] and are associated with poor patient survival in several types of human cancer [].
  • Relevance: Epacadostat, by inhibiting IDO1, aims to reduce kynurenine levels and potentially enhance the efficacy of immunotherapeutics [, ].

Tryptophan 2,3-dioxygenase (TDO)

  • Compound Description: Tryptophan 2,3-dioxygenase (TDO) is a structurally different enzyme from IDO1, but it also catalyzes the conversion of Trp to NFK [].
  • Relevance: Some studies have highlighted the importance of targeting both IDO1 and TDO to effectively inhibit the kynurenine pathway and enhance the antitumor immune response []. Epacadostat, while a potent inhibitor of IDO1, was not found to be selective for IDO1 over TDO in some biochemical assays [].

Pembrolizumab

  • Compound Description: Pembrolizumab is a programmed death protein 1 (PD-1) inhibitor []. It is an immunotherapy drug that works by blocking PD-1, a protein that helps keep immune cells from attacking non-harmful cells in the body [].
  • Relevance: Several studies have investigated the combination of Epacadostat with Pembrolizumab for the treatment of various cancers, including melanoma and urothelial carcinoma [, , , ]. The combination aimed to enhance antitumor activity by targeting both the IDO1 pathway and the PD-1/PD-L1 axis [].

Nivolumab

  • Compound Description: Nivolumab is a PD-1 antibody, which is a type of immune checkpoint inhibitor []. It works by blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells and immune cells in the tumor microenvironment. This blockade helps to reactivate the immune system to attack the tumor [].
  • Relevance: Studies have evaluated the combination of Epacadostat with Nivolumab in patients with squamous cell carcinoma of the head and neck (SCCHN) [, ]. This combination was explored to enhance antitumor efficacy by targeting both the IDO1 pathway and the PD-1/PD-L1 axis [].

Atezolizumab

  • Compound Description: Atezolizumab is a PD-L1 inhibitor that works by blocking the interaction between PD-L1 and its receptors, PD-1 and B7-1, on immune cells [].
  • Relevance: A study investigated the combination of Epacadostat with Atezolizumab in patients with previously treated advanced non-small cell lung cancer (NSCLC) []. The combination aimed to enhance antitumor activity by targeting both the IDO1 pathway and the PD-L1/PD-1 axis [].

Durvalumab

  • Compound Description: Durvalumab is another anti-PD-L1 antibody, similar to Atezolizumab, which blocks the PD-1/PD-L1 pathway [].
  • Relevance: Epacadostat, in combination with Durvalumab, was studied in patients with advanced solid tumors, including pancreatic cancer, melanoma, NSCLC, and SCCHN [].

Linrodostat (BMS-986205)

  • Compound Description: Linrodostat is another small-molecule inhibitor of IDO1 that is structurally distinct from Epacadostat []. It is reported to be highly selective for IDO1 over TDO and inhibits IDO1 by competing with heme for binding to the active site of the enzyme [].
  • Relevance: Linrodostat, like Epacadostat, targets the IDO1 pathway for cancer immunotherapy []. Understanding the different mechanisms and properties of both inhibitors can help in the development of more effective IDO1-targeted therapies.

LY3381916

  • Compound Description: LY3381916 is a small-molecule IDO1 inhibitor that, similar to Linrodostat, binds to apo-IDO1 and competes with heme for the active site [].
  • Relevance: Both LY3381916 and Epacadostat target IDO1 for cancer immunotherapy, although they might have different binding characteristics and selectivity profiles [].

MK7162

  • Relevance: Similar to Epacadostat, MK7162 targets IDO1 for potential use in cancer immunotherapy [].

Interferon-gamma (IFN-γ)

  • Compound Description: Interferon-gamma (IFN-γ) is a cytokine that plays a role in immune response and can induce the expression of IDO1 [, ].
  • Relevance: The induction of IDO1 by IFN-γ is a mechanism by which tumors can evade the immune system []. Epacadostat, by inhibiting IDO1, aims to counteract this immunosuppressive mechanism.

DN-016

  • Compound Description: DN-016 is a novel heterocyclic compound designed as a highly potent and selective IDO1 inhibitor []. It has shown promising in vitro and in vivo activity, exhibiting superior drug-like properties compared to some other IDO1 inhibitors [].
  • Relevance: Both DN-016 and Epacadostat are being investigated for their potential as anticancer agents targeting IDO1 [].

GSK5628

  • Compound Description: GSK5628 is an IDO1 inhibitor with a distinct mechanism of action compared to Epacadostat. It inhibits IDO1 by competing with heme for binding to the apo-form of the enzyme (apo-IDO1) []. This binding mechanism results in a long-lasting inhibitory effect [].
  • Relevance: Both GSK5628 and Epacadostat target IDO1, but their different mechanisms of action and binding characteristics could lead to different pharmacological profiles and potential clinical benefits [].

S-epacadostat

  • Compound Description: S-epacadostat is an analog of Epacadostat with a sulfur atom replacing a nitrogen atom at the furazan C3 position [].
  • Relevance: The structural modification in S-epacadostat influences its metabolism compared to Epacadostat. Understanding these differences can provide insights into structure-activity relationships and guide the development of more effective and potentially safer IDO1 inhibitors [].

1,2,5-Oxadiazol-3-carboximidamide Derivatives

  • Compound Description: These are a class of compounds designed as novel IDO1 inhibitors []. They were developed by replacing the sulfamoylamino moiety of Epacadostat with various amidine derivatives [].
  • Relevance: These derivatives represent an attempt to improve upon the structure of Epacadostat and develop new IDO1 inhibitors with potentially enhanced potency, selectivity, and pharmacokinetic properties [].

AT-0174

  • Compound Description: AT-0174 is a first-in-class, orally available, dual IDO1/TDO2 inhibitor []. It is designed to target both IDO1 and TDO2 simultaneously [].
  • Relevance: Unlike Epacadostat, which primarily targets IDO1, AT-0174 inhibits both IDO1 and TDO2, potentially leading to more effective inhibition of the kynurenine pathway and a more favorable impact on the tumor immune microenvironment [].

Kynureninase (KYNase)

  • Compound Description: KYNase is an enzyme that degrades Kynurenine into safe and immunologically inert metabolites [].
  • Relevance: While Epacadostat aims to reduce kynurenine production by inhibiting IDO1, KYNase offers an alternative approach by directly degrading existing kynurenine, potentially offering a more effective way to alleviate tumor immunosuppression [].

Nicotinamide adenine dinucleotide (NAD+)

  • Compound Description: NAD+ is a coenzyme central to metabolism and also plays a role in regulating immune responses. High levels of NAD+ can suppress T cell proliferation and function [].
  • Relevance: Research suggests that IDO1 inhibition, including with Epacadostat, might lead to elevated NAD+ levels in the tumor microenvironment, potentially counteracting the intended antitumor immune response []. This highlights the need to consider the broader metabolic consequences of IDO1 inhibition and explore combination therapies that can address these adaptive responses [].
Source and Classification

Epacadostat was developed by Incyte Corporation through a data-centric medicinal chemistry approach. It is classified as a small molecule drug and belongs to the category of immunomodulatory agents. Its design incorporates several unique functional groups that contribute to its pharmacological profile, including hydroxyamidine, furazan, bromide, and sulfamide .

Synthesis Analysis

Methods and Technical Details

The synthesis of Epacadostat involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized from a precursor through a series of reactions that include:

  1. Formation of the Furazan Core: The initial step involves creating the furazan structure, which is essential for its inhibitory activity against IDO1.
  2. Introduction of Functional Groups: Various functional groups such as bromides and sulfamides are introduced to enhance the compound's potency and selectivity.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological testing.

The detailed synthetic route is often proprietary but generally involves optimizing reaction conditions to maximize yield and purity while minimizing side products .

Molecular Structure Analysis

Structure and Data

Epacadostat's molecular formula is C13H12BrN5OC_{13}H_{12}BrN_5O, with a molecular weight of approximately 332.17 g/mol. The structure features:

  • A furazan ring, which plays a critical role in its mechanism of action.
  • A bromide substituent, enhancing its binding affinity to IDO1.
  • A hydroxyamidine group, contributing to its selectivity.

The compound's three-dimensional conformation allows for optimal interactions with the active site of IDO1, as evidenced by crystallographic studies that reveal extensive intramolecular hydrogen bonding contributing to its stability and permeability .

Chemical Reactions Analysis

Reactions and Technical Details

Epacadostat primarily functions through competitive inhibition of IDO1. The key chemical reaction involves:

  • Inhibition of Tryptophan Degradation: By binding to IDO1, Epacadostat prevents the conversion of tryptophan into kynurenine. This inhibition alters the local immune environment, promoting T-cell activation.

The kinetics of this reaction can be characterized by determining the half-maximal inhibitory concentration (IC50), which has been reported around 54 nM in cellular assays . This indicates high potency in inhibiting IDO1 enzymatic activity.

Mechanism of Action

Process and Data

The mechanism by which Epacadostat exerts its effects includes:

  1. Competitive Inhibition: Epacadostat competes with tryptophan for binding at the active site of IDO1.
  2. Stabilization of Apo-IDO1: Recent studies suggest that beyond mere inhibition, Epacadostat stabilizes the inactive form (apo-form) of IDO1, promoting signaling pathways that can influence immune responses independently of its catalytic activity .
  3. Impact on Tumor Microenvironment: By inhibiting IDO1, Epacadostat enhances T-cell responses against tumors, potentially improving outcomes when used alongside other immunotherapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epacadostat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and exhibits moderate solubility in aqueous media.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: The partition coefficient (LogP) indicates favorable lipophilicity for cellular uptake.

These properties contribute to its bioavailability and efficacy as an oral medication .

Applications

Scientific Uses

Epacadostat has been primarily investigated for its potential in cancer immunotherapy. Key applications include:

  • Combination Therapy: It is being studied in combination with immune checkpoint inhibitors like pembrolizumab for treating various cancers, including melanoma.
  • Clinical Trials: Phase 1 clinical trials have assessed its safety, tolerability, pharmacokinetics, and antitumor activity in patients with advanced solid tumors .
  • Research Tool: Beyond clinical applications, Epacadostat serves as a valuable research tool for studying immune modulation mechanisms in cancer biology.
Molecular Mechanisms of Epacadostat in Immune Modulation

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzymatic Activity

Epacadostat functions as a competitive heme-binding inhibitor that directly targets the catalytic site of IDO1. Structural analyses reveal that epacadostat binds with high affinity (Ki < 10 nM) to the heme iron within IDO1's active site, preventing oxygen activation and substrate oxidation. This binding conformation sterically hinders tryptophan access while stabilizing the heme cofactor in its ferrous state, thereby abolishing the enzyme's ability to catalyze the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway.

The enzymatic blockade is evidenced by rapid and sustained reductions in kynurenine production both in vitro and in vivo. In clinical specimens from colorectal cancer (CRC) patients, cetuximab-resistant tumors exhibited significant IDO1 upregulation. Epacadostat treatment reduced the kynurenine/tryptophan (Kyn/Trp) ratio by >80% in cell cultures and mouse models, confirming target engagement [1]. Similarly, a phase II study in non-small cell lung cancer (NSCLC) patients showed that epacadostat (100 mg BID) significantly decreased circulating kynurenine levels from baseline (P < 0.01), though complete normalization was not consistently achieved [9]. This partial suppression may relate to dose limitations or compensatory IDO1 induction by interferon-γ (IFN-γ) within the TME.

Notably, emerging research suggests epacadostat may paradoxically enhance IDO1's non-enzymatic signaling function. Fluorescence resonance energy transfer (FRET) analyses demonstrate that epacadostat promotes the association between IDO1 and Src homology region 2 domain-containing phosphatase-1 (SHP-1) in HeLa cells, potentially strengthening immunosuppressive signaling pathways independent of kynurenine production [5]. This "signaling switch" phenomenon might explain limited clinical efficacy despite robust enzymatic inhibition and warrants investigation in combinatorial strategies.

Disruption of Tryptophan-Kynurenine Metabolic Axis in Tumor Microenvironments

The tryptophan-kynurenine metabolic axis is a master regulator of immune tolerance in tumors. IDO1 overexpression depletes local tryptophan pools while accumulating immunosuppressive kynurenine metabolites, creating a dual mechanism of T-cell suppression:

  • Tryptophan Starvation: Effector T cells are exquisitely sensitive to tryptophan deprivation, which activates the GCN2 kinase pathway. This induces proliferative arrest and anergy by inhibiting the mTORC1 pathway, which is essential for T-cell activation and protein synthesis.
  • Kynurenine Signaling: Kynurenine activates the aryl hydrocarbon receptor (AhR) in dendritic cells (DCs), regulatory T cells (Tregs), and tumor cells. AhR signaling drives IDO1 gene transcription, generates immunosuppressive cytokines (e.g., IL-10, TGF-β), and promotes Treg differentiation, establishing a self-amplifying immunosuppressive loop.

Epacadostat disrupts this axis by blocking kynurenine generation. In cetuximab-resistant CRC models, resistant tumors exhibited elevated baseline IDO1/IDO2 expression and Kyn/Trp ratios. Epacadostat monotherapy reduced tumoral kynurenine concentrations by >70%, reversing tryptophan depletion and suppressing AhR activation [1]. This metabolic reprogramming transforms the TME from immunosuppressive to immunogenic, as evidenced by increased CD8+ T-cell infiltration and M1 macrophage polarization. Similar effects were observed in melanoma, where sphingomyelin-derived nanovesicles ("Epacasomes") delivering epacadostat depleted intratumoral kynurenine and enhanced PD-1 inhibitor efficacy [2].

Table 1: Epacadostat's Impact on Tryptophan-Kynurenine Metabolism Across Preclinical Models

Cancer TypeModel SystemKynurenine ReductionTryptophan RestorationDownstream Effects
Colorectal Cancer [1]Cetuximab-resistant cells>80%2.5-fold increaseIncreased CD8+ TILs, M1 polarization
Melanoma [2]B16-F10 tumors (mice)68–75%Not reportedEnhanced CTL/NK activity
NSCLC [9]Patient serum45–60%Moderate increasePartial T-cell activation

Synergistic Effects on Effector T-Cell Proliferation and Regulatory T-Cell Suppression

Epacadostat reshapes the T-cell landscape by differentially modulating effector and regulatory subsets:

  • CD8+ Cytotoxic T Lymphocytes (CTLs): By alleviating tryptophan starvation and kynurenine-mediated suppression, epacadostat enhances CTL proliferation, cytokine production, and tumor-lytic capacity. In human DC-T cell co-cultures, epacadostat-treated DCs increased antigen-specific T-cell production of IFN-γ, TNF-α, and GM-CSF by 3–5 fold compared to controls. Importantly, these T cells exhibited 40–60% higher tumor cell lysis capacity per cell, indicating qualitative functional enhancement beyond quantitative expansion [4].
  • Regulatory T Cells (Tregs): Epacadostat indirectly suppresses Treg differentiation and function by reducing kynurenine, a potent AhR-dependent Treg inducer. In DC-mediated Treg induction assays, epacadostat reduced Treg proliferation by 50–70% without altering their phenotype [4]. This effect is critical in tumors where Tregs inhibit CTL function via inhibitory cytokines (IL-10, TGF-β) and metabolic competition.

The net effect is a significant increase in the CD8+/Treg ratio, a biomarker predictive of immunotherapy response. In CRC mouse models, epacadostat combined with cetuximab elevated the intratumoral CD8+/Treg ratio by 4.2-fold compared to monotherapy, correlating with tumor regression [1]. Similarly, in melanoma, nanovesicle-delivered epacadostat reduced intratumoral Tregs and myeloid-derived suppressor cells (MDSCs) while expanding CTLs when combined with PD-1 blockade [2]. This rebalancing of effector-to-suppressor ratios underpins epacadostat's synergy with checkpoint inhibitors and cytotoxic therapies.

Modulation of Dendritic Cell Function and Antigen-Presenting Capacity

Dendritic cells are pivotal initiators of anti-tumor immunity, and their function is severely compromised by IDO1 activity. Epacadostat revitalizes DC immunogenicity through:

  • Maturation and Recruitment: IDO1 inhibition reverses DC maturation arrest. Epacadostat does not directly mature DCs but prevents their immunosuppressive polarization under IFN-γ stimulation. In human DC studies, epacadostat maintained high CD80, CD83, and CD86 expression during IFN-γ/LPS stimulation, enhancing their T-cell priming capability [4]. Hydrogel-based delivery systems co-loaded with GM-CSF and epacadostat further amplify this effect by recruiting DC precursors into tumors. Peritumoral injection of such hydrogels increased tumor-infiltrating DCs by 3.8-fold in breast cancer models, with epacadostat sustaining their activated phenotype [7].
  • Antigen Presentation: Kynurenine impairs DC cross-presentation of tumor antigens to CD8+ T cells. Epacadostat-treated DCs exhibit enhanced antigen-processing capacity, driving robust tumor-specific CTL responses. In peptide-pulsed DC assays, epacadostat increased the activation of tumor antigen-specific T-cell lines by 40–50%, as measured by IFN-γ secretion and cytotoxic granzyme B release [4].
  • Cytokine Secretion: Epacadostat reprograms DC cytokine profiles toward immunostimulation. T cells co-cultured with epacadostat-treated DCs produced higher levels of IL-2 and IL-12p70—key cytokines for T-cell survival and Th1 differentiation—while reducing IL-10 secretion [4].

Table 2: Epacadostat's Multimodal Immune Modulatory Effects

Immune Cell TargetMechanism of ActionFunctional OutcomeValidating Evidence
Dendritic CellsBlocks IDO1-mediated maturation arrest↑ CD80/CD86/CD83 expression; ↑ IL-12 secretionHuman DC assays [4]; Hydrogel delivery [7]
CD8+ T CellsReverses tryptophan starvation & AhR signaling↑ Proliferation, IFN-γ/TNF-α production, cytolytic activityT-cell killing assays [4]; Tumor models [1][2]
Regulatory T CellsSuppresses kynurenine-dependent differentiation↓ Treg induction; ↓ IL-10/TGF-β productionDC-Treg co-cultures [4]; Reduced Tregs in tumors [1][2]
MacrophagesAttenuates IDO1-driven M2 polarization↑ M1 phenotype; ↑ tumor phagocytosisIncreased M1 in CRC models [1]

Epacadostat’s ability to enhance DC function extends beyond direct enzymatic inhibition. By preventing the establishment of an immunosuppressive feedback loop via AhR-IDO1 crosstalk, it enables durable antigen presentation and T-cell priming. This positions epacadostat as a rational combinatorial partner for cancer vaccines and adoptive T-cell therapies, where DC activation is paramount for therapeutic success.

Properties

CAS Number

1204669-58-8

Product Name

Epacadostat

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C11H13BrFN7O4S

Molecular Weight

438.24 g/mol

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)

InChI Key

FBKMWOJEPMPVTQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F

Synonyms

INCB024360

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.